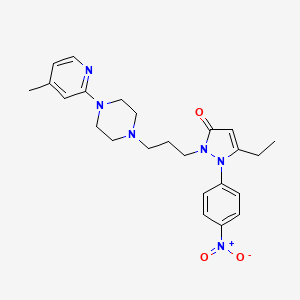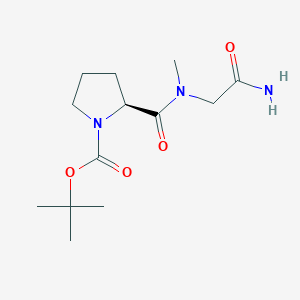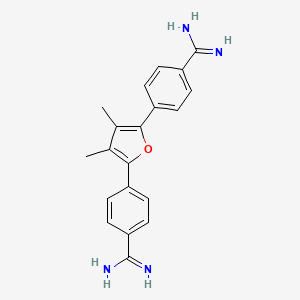
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan: is a synthetic organic compound known for its unique chemical structure and significant biological activities This compound belongs to the class of diamidines, which are known for their antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Bromination: The starting material, 2,5-dimethylfuran, undergoes bromination to form 2,5-dibromo-3,4-dimethylfuran.
Coupling Reaction: The dibromo compound is then subjected to a coupling reaction with 4-cyanophenylboronic acid in the presence of a palladium catalyst to form 2,5-bis(4-cyanophenyl)-3,4-dimethylfuran.
Amidination: The final step involves the conversion of the cyano groups to amidine groups using a suitable reagent such as ammonium chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the amidine groups to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Produces oxidized furan derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial properties, making it useful in studying microbial resistance.
Medicine: Investigated for its potential in treating diseases caused by protozoan parasites, such as African trypanosomiasis.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan involves its interaction with the DNA of microbial cells. The compound binds to the minor groove of DNA, disrupting the replication process and ultimately leading to cell death. This mechanism is similar to that of other diamidine compounds, which are known for their ability to target and bind to DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentamidine: Another diamidine compound with similar antimicrobial properties.
DB75: A related compound with a similar structure but different pharmacokinetic properties.
DB289: A prodrug of DB75 with enhanced oral bioavailability.
Uniqueness
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to bind to DNA and disrupt microbial replication makes it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable tool for researchers and a promising candidate for developing new treatments for infectious diseases.
Eigenschaften
Molekularformel |
C20H20N4O |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
4-[5-(4-carbamimidoylphenyl)-3,4-dimethylfuran-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C20H20N4O/c1-11-12(2)18(14-5-9-16(10-6-14)20(23)24)25-17(11)13-3-7-15(8-4-13)19(21)22/h3-10H,1-2H3,(H3,21,22)(H3,23,24) |
InChI-Schlüssel |
KUBQARQJQHKFTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1C)C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


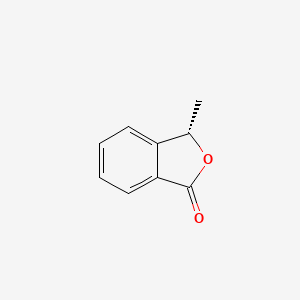
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)


![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
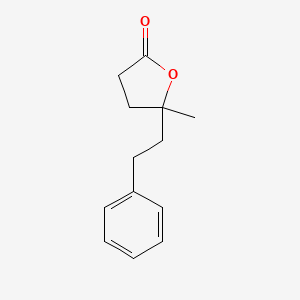
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)

![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
